neopentyl stearate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of octadecanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of octadecanoic acid, 2,2-dimethylpropyl ester is scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the ester .

Analyse Des Réactions Chimiques

Types of Reactions

neopentyl stearate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Octadecanoic acid and 2,2-dimethylpropanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols.

Applications De Recherche Scientifique

Biolubricants

One of the prominent applications of neopentyl stearate is in the formulation of biolubricants. Research indicates that esters derived from renewable sources, such as palm oil fatty acids, can be modified with neopentyl glycol to enhance their lubrication properties.

- Case Study : A study published in the Malaysian Journal of Analytical Sciences demonstrated the successful synthesis of neopentylglycol diester (NPGDE) from palm oil fatty acids. The resulting biolubricant exhibited a high flash point (over 300 °C) and low pour point (3 °C), indicating excellent performance in various temperature conditions .

| Property | Neopentyl Glycol Diester (NPGDE) |

|---|---|

| Flash Point | > 300 °C |

| Pour Point | 3 °C |

| Viscosity Index | 157 |

Coatings and Resins

This compound is also utilized in the production of coatings and resins. Its chemical structure allows it to function effectively as a plasticizer and stabilizer in various formulations.

- Applications : It is commonly used in base resins for coatings due to its ability to improve flexibility and durability. The incorporation of this compound can enhance the performance characteristics of coatings, making them more resistant to environmental factors.

Synthetic Lubricants

In addition to biolubricants, this compound finds applications in synthetic lubricants used in hydraulic fluids, greases, and metalworking fluids.

- Research Insight : Neopentyl glycol derivatives have been shown to improve the thermal stability and lubricating properties of synthetic oils, making them suitable for high-performance applications in automotive and industrial settings .

| Application | Description |

|---|---|

| Hydraulic Fluids | Enhances thermal stability |

| Metalworking Fluids | Provides superior lubricating properties |

Food and Cosmetic Industries

Esters like this compound are also explored for their potential use in food and cosmetic formulations due to their safety profile and functional properties.

- Safety Assessment : Studies indicate that compounds derived from neopentyl glycol exhibit low toxicity levels, making them suitable for applications where human exposure is possible .

Industrial Applications

This compound serves as an intermediate in various chemical processes, including:

- Plasticizers : Enhances flexibility in polymer formulations.

- Surfactants : Used in detergents and cleaning products due to its emulsifying properties.

- Additives : Functions as a release agent in manufacturing processes.

Mécanisme D'action

The mechanism of action of octadecanoic acid, 2,2-dimethylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octadecanoic acid and 2,2-dimethylpropanol, which can then participate in various biochemical processes. The long hydrocarbon chain of the ester also allows it to interact with lipid membranes, affecting their fluidity and permeability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Octadecanoic acid, 2-methylpropyl ester: Similar in structure but with a different branching pattern.

Octadecanoic acid, ethyl ester: Lacks the dimethyl branching, resulting in different physical and chemical properties.

Octadecanoic acid, 2-ethylhexyl ester: Contains a longer and more complex branching pattern.

Uniqueness

neopentyl stearate is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective .

Activité Biologique

Neopentyl stearate is an ester derived from neopentyl glycol and stearic acid, known for its application in various industrial and cosmetic formulations. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

This compound has the chemical formula C₁₈H₃₆O₂. Its structure consists of a neopentyl group attached to a stearate moiety, which contributes to its unique physical and chemical characteristics, including its emulsifying and stabilizing properties in formulations.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In Vitro Studies

- Hydroxyl Radical Scavenging : this compound demonstrated significant scavenging activity against hydroxyl radicals. In assays, it showed a percentage inhibition comparable to established antioxidants like ascorbic acid .

- Lipid Peroxidation Inhibition : The compound effectively inhibited lipid peroxidation, with studies reporting up to 37.75% inhibition in erythrocytes after treatment with this compound .

- Superoxide Radical Scavenging : It was also tested for superoxide radical scavenging activity, showing promising results that suggest its potential as a protective agent against oxidative damage .

Therapeutic Applications

The biological activities of this compound extend beyond antioxidant effects. Its properties make it a candidate for various therapeutic applications:

- Cosmetic Formulations : Due to its emulsifying properties and skin compatibility, this compound is frequently used in cosmetic products. Its antioxidant activity may help protect skin from oxidative stress caused by environmental factors.

- Pharmaceuticals : Preliminary research indicates potential uses in drug formulations aimed at reducing oxidative stress-related conditions .

Safety Profile

Safety assessments are critical for any compound intended for use in consumer products. This compound has been evaluated for skin irritation potential using the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) assay. Results indicated no significant irritation, suggesting a favorable safety profile for topical applications .

Case Studies

Several case studies have examined the efficacy of this compound in formulations:

- Case Study 1 : A formulation containing this compound was tested for its ability to stabilize emulsions under varying temperatures. The study found that it maintained emulsion stability better than traditional emulsifiers .

- Case Study 2 : In a clinical trial assessing skin moisturizers, products containing this compound showed improved hydration levels and reduced signs of oxidative damage compared to control products without this ingredient .

Propriétés

IUPAC Name |

2,2-dimethylpropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJZWOPMWEAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

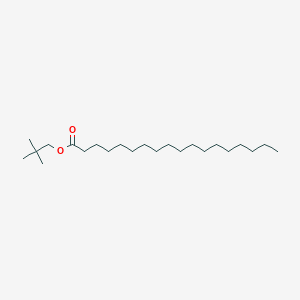

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278668 | |

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-41-8 | |

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.